

Fobrepodacin Disodium: Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

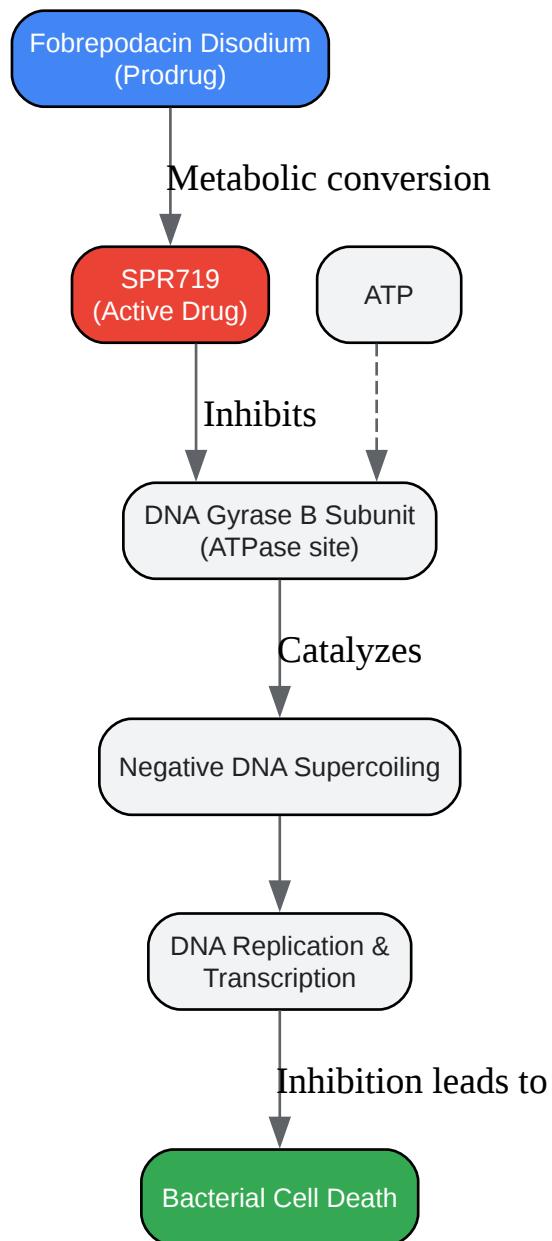
Introduction

Fobrepodacin disodium (also known as SPR720 disodium) is the disodium salt of Fobrepodacin, a phosphate prodrug of SPR719.^[1] SPR719 is a novel antibacterial agent belonging to the benzimidazole class that targets the ATPase activity of bacterial DNA gyrase B.^{[2][3]} This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Fobrepodacin is under investigation for its activity against various bacteria, particularly *Mycobacterium* species. This document provides detailed application notes and protocols for the use of **Fobrepodacin disodium** in cell culture-based assays, including solubility information, preparation of stock solutions, and methodologies for determining its antibacterial activity and potential cytotoxicity against mammalian cells.

Chemical Properties and Solubility

Fobrepodacin disodium is a white to off-white solid. As a phosphate prodrug, it is designed for improved aqueous solubility compared to its active form, SPR719.^{[4][5][6][7]} The key chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1384984-20-6	[1]
Molecular Formula	<chem>C21H24FN6Na2O6P</chem>	[1]
Molecular Weight	554.43 g/mol	[8]


Solubility Data

The solubility of **Fobrepodacin disodium** in common laboratory solvents is crucial for the preparation of stock solutions for cell culture assays.

Solvent	Solubility	Notes
DMSO	5 mg/mL (approximately 9.05 mM)	May require sonication and adjustment to pH 3 with HCl for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be affected by moisture. [1]
Water/Aqueous Buffers (e.g., PBS)	Data not currently available. As a phosphate salt, enhanced aqueous solubility is expected. [4] [5] [6] [7]	It is recommended to empirically determine the solubility in the desired aqueous medium before preparing high-concentration stock solutions.

Mechanism of Action: Inhibition of DNA Gyrase

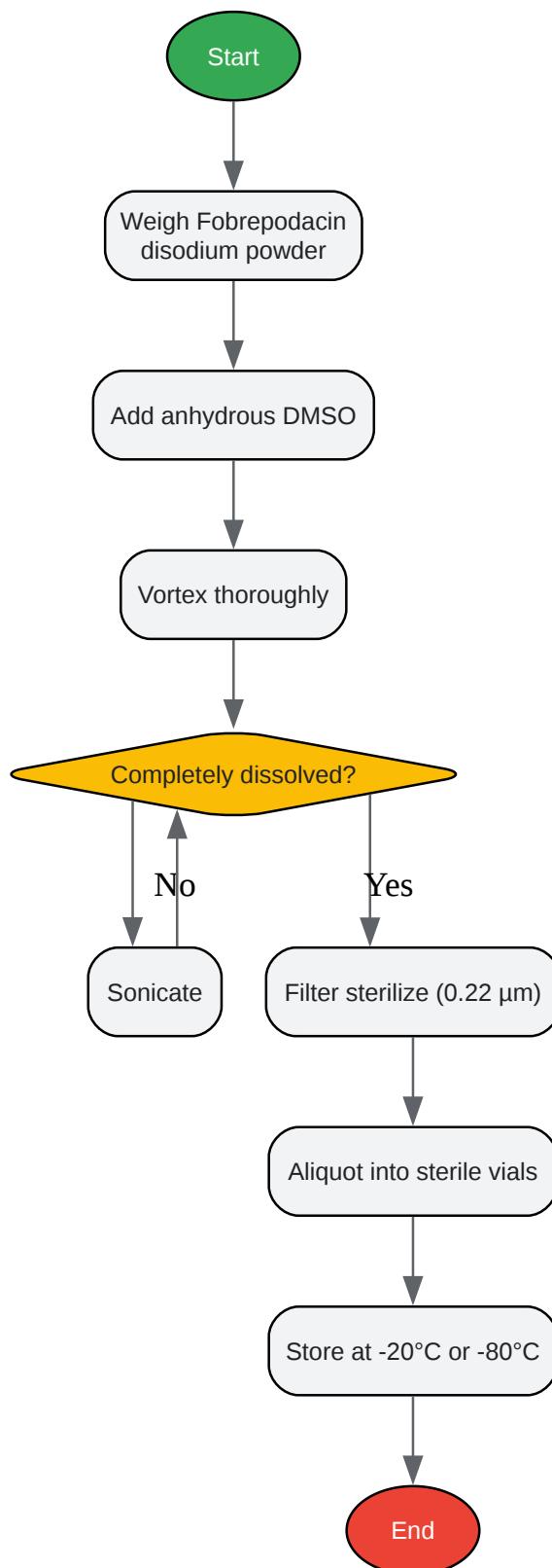
Fobrepodacin disodium is readily converted to its active form, SPR719, which exerts its antibacterial effect by inhibiting the ATPase subunit of bacterial DNA gyrase (GyrB). This inhibition prevents the negative supercoiling of DNA, a process essential for DNA replication and transcription, ultimately leading to bacterial cell death.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Fobrepodacin disodium**.

Experimental Protocols

Protocol 1: Preparation of Fobrepodacin Disodium Stock Solution


This protocol describes the preparation of a stock solution of **Fobrepodacin disodium** in DMSO.

Materials:

- **Fobrepodacin disodium** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile, conical-bottom microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Sterile pipette tips

Procedure:

- Aseptically weigh the desired amount of **Fobrepodacin disodium** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mg/mL or 9.05 mM).
- Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
- If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
- For challenging dissolution, carefully adjust the pH to approximately 3 with dilute HCl. This should be done judiciously, and the final pH should be considered for its compatibility with the intended cell culture assay.
- Once completely dissolved, sterilize the stock solution by filtering through a 0.22 μ m syringe filter.
- Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing **Fobrepodacin disodium** stock solution.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) Against Mycobacterium Species

This protocol outlines a method for determining the MIC of **Fobrepodacin disodium** against Mycobacterium species using a broth microdilution assay.

Materials:

- **Fobrepodacin disodium** stock solution
- Mycobacterium species of interest
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- Sterile 96-well microtiter plates
- McFarland turbidity standards (0.5)
- Sterile saline with 0.05% Tween 80
- Incubator (37°C)
- Microplate reader (optional)

Procedure:

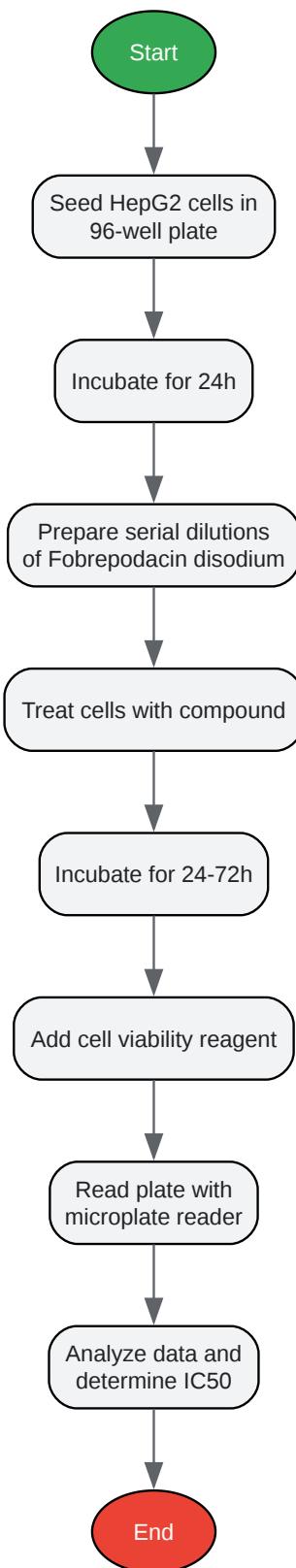
- Inoculum Preparation:
 - Culture the Mycobacterium species on an appropriate solid medium.
 - Aseptically transfer several colonies into a tube containing sterile saline with Tween 80 and glass beads.
 - Vortex vigorously to create a uniform suspension.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

- Dilute the standardized suspension in Middlebrook 7H9 broth to the desired final inoculum concentration (typically 5×10^5 CFU/mL).
- **Serial Dilution of Fobrepodacin Disodium:**
 - Dispense 100 μ L of Middlebrook 7H9 broth into wells 2-12 of a 96-well plate.
 - Add 200 μ L of the highest concentration of **Fobrepodacin disodium** to be tested (prepared in Middlebrook 7H9 broth) to well 1.
 - Perform a 2-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 μ L from well 10.
 - Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
- **Inoculation and Incubation:**
 - Add 100 μ L of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 μ L.
 - Seal the plate to prevent evaporation and incubate at 37°C for the appropriate duration (e.g., 7-14 days for slow-growing mycobacteria).
- **MIC Determination:**
 - Visually inspect the wells for bacterial growth (turbidity).
 - The MIC is the lowest concentration of **Fobrepodacin disodium** that completely inhibits visible growth.
 - Optionally, a microplate reader can be used to measure the optical density at 600 nm.

Protocol 3: Mammalian Cell Cytotoxicity Assay Using HepG2 Cells

Given the reports of potential hepatotoxicity, assessing the cytotoxicity of **Fobrepodacin disodium** in a human liver cell line such as HepG2 is recommended.[\[2\]](#)

Materials:


- **Fobrepodacin disodium** stock solution
- HepG2 cells (human hepatocellular carcinoma cell line)
- Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
- Sterile 96-well cell culture plates
- Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit)
- Multi-channel pipette
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture HepG2 cells to approximately 80-90% confluency.
 - Trypsinize and resuspend the cells in fresh complete medium.
 - Seed the cells into a 96-well plate at a density of 1×10^4 to 2×10^4 cells per well in 100 μL of medium.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Fobrepodacin disodium** in complete culture medium from the stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically $\leq 0.5\%$).

- Remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
- Incubate the plate for 24-72 hours.

- Cell Viability Assessment:
 - Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for an MTT assay, add the MTT reagent to each well and incubate for a few hours. Then, add the solubilization solution.
 - Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the cell viability against the log of the compound concentration to determine the IC_{50} value (the concentration that inhibits 50% of cell viability).

[Click to download full resolution via product page](#)

Caption: Workflow for mammalian cell cytotoxicity assay.

Safety and Handling

Fobrepodacin disodium is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

Disclaimer

The information provided in this document is for guidance purposes only and is based on currently available data. Researchers should optimize the protocols for their specific experimental conditions and cell lines. It is the user's responsibility to ensure that all procedures are performed in a safe and appropriate manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. In vitro activity of SPR719 against *Mycobacterium ulcerans*, *Mycobacterium marinum* and *Mycobacterium chimaera* | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgcccjournal.org]
- 6. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]

- To cite this document: BenchChem. [Fobrepodacin Disodium: Application Notes and Protocols for Cell Culture Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-solubility-for-cell-culture-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com